molecular formula C11H16FNO3S B2584057 N-[1-(2-Methoxyphenyl)propyl]-N-methylsulfamoyl fluoride CAS No. 2411243-37-1

N-[1-(2-Methoxyphenyl)propyl]-N-methylsulfamoyl fluoride

Cat. No. B2584057
CAS RN: 2411243-37-1
M. Wt: 261.31
InChI Key: KWMQZNFXXLRHIO-UHFFFAOYSA-N
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Description

“N-[1-(2-Methoxyphenyl)propyl]-N-methylsulfamoyl fluoride” is a complex organic compound. It contains a methoxyphenyl group, which is a phenyl ring with a methoxy (OCH3) substituent, attached to a propyl chain. This is further connected to a sulfamoyl fluoride group (SO2NH2), which is known for its reactivity .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the methoxyphenyl group, the attachment of this to the propyl chain, and the introduction of the sulfamoyl fluoride group .


Molecular Structure Analysis

The molecular structure would be determined by the arrangement of these groups in space. The methoxyphenyl group is likely to be planar due to the structure of the phenyl ring, while the propyl chain would provide some flexibility to the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of reactions. The sulfamoyl fluoride group is likely to be particularly reactive, and could undergo substitution reactions with nucleophiles . The phenyl ring might also participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its structure. For example, the presence of the polar sulfamoyl fluoride group and the nonpolar phenyl ring could give the compound both polar and nonpolar characteristics .

Safety And Hazards

As with any chemical compound, handling “N-[1-(2-Methoxyphenyl)propyl]-N-methylsulfamoyl fluoride” would require appropriate safety precautions. The sulfamoyl fluoride group, in particular, could potentially be hazardous due to its reactivity .

properties

IUPAC Name

N-[1-(2-methoxyphenyl)propyl]-N-methylsulfamoyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FNO3S/c1-4-10(13(2)17(12,14)15)9-7-5-6-8-11(9)16-3/h5-8,10H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWMQZNFXXLRHIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1OC)N(C)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(2-Methoxyphenyl)propyl]-N-methylsulfamoyl fluoride

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